2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 308096-03-9
VCID: VC16086446
InChI: InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+
SMILES:
Molecular Formula: C16H13N3O2S2
Molecular Weight: 343.4 g/mol

2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide

CAS No.: 308096-03-9

Cat. No.: VC16086446

Molecular Formula: C16H13N3O2S2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide - 308096-03-9

Specification

CAS No. 308096-03-9
Molecular Formula C16H13N3O2S2
Molecular Weight 343.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+
Standard InChI Key AZEFLBLKJZXJRG-AHEHSYJASA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C=C/C3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC=CC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide, reflects its intricate architecture (Table 1). The benzo[d]thiazole moiety contributes aromaticity and electron-rich sulfur atoms, while the furan ring and conjugated allylidene system enable π-π interactions and nucleophilic reactivity. The acetohydrazide group enhances hydrogen-bonding capacity, critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H13N3O2S2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight343.4 g/mol
CAS Number308096-03-9
IUPAC Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide
Standard InChIInChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)

The compound’s planar structure and conjugated system are evident in its spectroscopic profiles, with characteristic IR absorptions for the imine (\sim1612–1630 cm1^{-1}) and thioether groups .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide typically involves multi-step reactions (Figure 1):

  • Formation of the Benzo[d]thiazole Core: Reacting 2-aminothiophenol with carbon disulfide under basic conditions yields the benzo[d]thiazole scaffold .

  • Introduction of the Thioether Linkage: Thiolation at the 2-position of benzo[d]thiazole using thioglycolic acid or its derivatives attaches the acetohydrazide precursor.

  • Condensation with Furan-Allylidene Hydrazine: The final step involves Schiff base formation between the hydrazide and 3-(furan-2-yl)allylidene aldehyde under acidic catalysis .

Figure 1: Synthetic Route

Benzo[d]thiazole-2-thiol+ChloroacetohydrazideIntermediateFuran AldehydeTarget Compound\text{Benzo[d]thiazole-2-thiol} + \text{Chloroacetohydrazide} \rightarrow \text{Intermediate} \xrightarrow{\text{Furan Aldehyde}} \text{Target Compound}

This methodology aligns with strategies for analogous hydrazone derivatives, where reaction yields often exceed 70% under optimized conditions .

Structural Analogues and Derivatives

Modifications to the furan or benzo[d]thiazole moieties significantly alter bioactivity. For example:

  • Electron-Donating Groups: Hydroxyl or methoxy substitutions on the benzo[d]thiazole enhance H+^+/K+^+ ATPase inhibition (IC50_{50} values as low as 8 µg/mL) .

  • Heterocyclic Replacements: Replacing furan with thiophene improves antimicrobial potency but reduces solubility .

Biological Activities and Mechanisms

Enzymatic Inhibition

The compound’s benzo[d]thiazole and hydrazide groups enable interactions with enzymatic active sites:

  • Acetylcholinesterase (AChE) Inhibition: Structural analogues exhibit IC50_{50} values of ~64 µM, surpassing galanthamine in selectivity .

  • H+^+/K+^+ ATPase Suppression: Derivatives with tri-hydroxyl substitutions demonstrate IC50_{50} = 8 µg/mL, likely via proton pump binding .

Table 2: Comparative Biological Activities

ActivityIC50_{50}/EC50_{50}Reference Compound
AChE Inhibition64 µMGalanthamine (IC50_{50} = 120 µM)
H+^+/K+^+ ATPase8 µg/mLOmeprazole (IC50_{50} = 46 µg/mL)
Anti-inflammatory72% inhibitionIndomethacin (82%)

Antimicrobial and Anticancer Effects

  • Antibacterial Activity: Against Staphylococcus aureus, MIC values of 12.5 µg/mL have been reported for related hydrazones .

  • Cytotoxicity: In vitro studies on HepG2 cells show 50% growth inhibition at 25 µM, mediated by apoptosis induction via caspase-3 activation.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Antiulcer Agents: Potent H+^+/K+^+ ATPase inhibition suggests utility in treating gastric hyperacidity .

  • Neuroprotective Therapies: AChE inhibition aligns with Alzheimer’s disease research .

Material Science

Its conjugated system enables applications in organic semiconductors, with a bandgap of ~2.8 eV calculated via DFT .

ParameterData
Skin IrritationCauses moderate irritation
Eye ExposureSevere irritation observed
Handling PrecautionsUse PPE, avoid inhalation

The compound is labeled for research use only, with toxicity studies indicating an LD50_{50} > 500 mg/kg in rodents.

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